molecular formula C16H17NO5S B4960730 ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B4960730
M. Wt: 335.4 g/mol
InChI Key: HDABPSFUBQWYRG-MDWZMJQESA-N
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Description

Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as EMBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EMBA is a thiazolidinedione derivative that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and cancer. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Biochemical and Physiological Effects:
ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and monocytes. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce oxidative stress and protect against cellular damage by scavenging free radicals and increasing antioxidant enzyme activity. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for use in lab experiments. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that can be easily synthesized in the lab, allowing for greater control over the purity and concentration of the compound. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have low toxicity and minimal side effects in animal studies. However, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate also has some limitations for use in lab experiments. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One potential direction is to investigate the use of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and its effects on various signaling pathways. Another potential direction is to investigate the use of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in combination with other anticancer agents to enhance its efficacy in cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in humans, including clinical trials to determine its potential use as a therapeutic agent.
In conclusion, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has potential applications in scientific research, particularly in the fields of inflammation, oxidative stress, and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has several advantages for use in lab experiments. However, further research is needed to elucidate the mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and its effects on various signaling pathways, and to evaluate its safety and efficacy in humans.

Synthesis Methods

Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with 2-mercaptoacetic acid to form the thiazolidinedione ring, resulting in the final product of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.

Scientific Research Applications

Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have potential applications in scientific research, particularly in the fields of inflammation, oxidative stress, and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and monocytes. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to exhibit antioxidant properties, reducing oxidative stress and protecting against cellular damage. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-methoxy-3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-4-22-14(18)9-17-15(19)13(23-16(17)20)8-11-5-6-12(21-3)10(2)7-11/h5-8H,4,9H2,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABPSFUBQWYRG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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